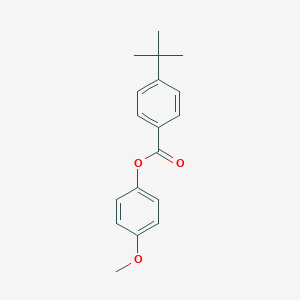

4-Methoxyphenyl 4-tert-butylbenzoate

Description

Historical Context and Evolution of Aryl Benzoate (B1203000) Chemistry

The chemistry of esters, a class of compounds to which 4-Methoxyphenyl (B3050149) 4-tert-butylbenzoate belongs, has a rich history dating back to the 19th century. The synthesis of ethyl benzoate, a simple ester, is a classic example of the condensation reaction between a carboxylic acid and an alcohol. prepchem.com The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the 19th century. acs.org

The evolution of aryl benzoate synthesis has progressed from simple acid-catalyzed esterification to more sophisticated and milder methods. Early methods often required harsh conditions, limiting their application to robust molecules. The development of coupling reagents revolutionized ester synthesis. The Steglich esterification, first described by Wolfgang Steglich in 1978, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing for the formation of esters under mild, room-temperature conditions. sigmaaldrich.com This method is particularly advantageous for sterically hindered or sensitive substrates. nih.govresearchgate.net

Another significant advancement is the Mitsunobu reaction, discovered by Oyo Mitsunobu. chemspider.com This reaction facilitates the conversion of an alcohol to an ester with inversion of stereochemistry using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). chemspider.comlci-systems.com These modern synthetic methods provide efficient pathways to a wide array of aryl benzoates, including complex structures like 4-Methoxyphenyl 4-tert-butylbenzoate, enabling detailed studies of their properties and applications.

Structural Classification and Positioning within Ester Derivatives

This compound is classified as an aryl benzoate, which is a sub-class of esters. The general structure of an ester is R-COO-R', where R and R' are organic groups. In the case of aryl benzoates, the R group is an aryl group (derived from an aromatic carboxylic acid) and the R' group is also an aryl group (derived from a phenol).

Specifically, this compound is formed from the condensation of 4-tert-butylbenzoic acid and 4-methoxyphenol. Its structure features two para-substituted benzene (B151609) rings linked by an ester functional group. The key structural components are:

The Benzoate Group: The 4-tert-butylbenzoyl moiety provides a bulky, non-polar tert-butyl group.

The Phenolic Group: The 4-methoxyphenyl moiety contributes an electron-donating methoxy (B1213986) group.

Rationale for Dedicated Academic Investigation of this compound

The primary motivation for the academic investigation of this compound and related aryl benzoates lies in their potential to form liquid crystals. researchgate.netvinatiorganics.com Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. wisc.edu Thermotropic liquid crystals, which change phase with temperature, are of particular interest for applications in displays and sensors. researchgate.netwisc.edu

The molecular shape of aryl benzoates, with their rigid aromatic cores and flexible terminal groups, makes them ideal candidates for forming mesophases (liquid crystal phases). The specific substituents on the aromatic rings, such as the tert-butyl and methoxy groups in this compound, play a critical role in determining the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.net The study of how these subtle structural variations influence the macroscopic properties of the material is a fundamental aspect of materials chemistry.

Overview of Research Trajectories and Interdisciplinary Significance

Research into aryl benzoates like this compound follows several key trajectories. A significant area of focus is the synthesis and characterization of novel liquid crystalline materials. vinatiorganics.com By systematically varying the substituent groups on the aryl benzoate core, researchers can fine-tune the material's properties for specific applications, such as in liquid crystal displays (LCDs).

The interdisciplinary significance of this research is substantial. In materials science, the development of new liquid crystals with specific properties is crucial for advancing display technology, creating new types of sensors, and developing smart materials that respond to external stimuli. In organic synthesis, the preparation of these complex molecules drives the development of new and more efficient synthetic methodologies. researchgate.net Furthermore, the study of the physical properties of these compounds contributes to a deeper understanding of the relationship between molecular structure and macroscopic behavior, a fundamental principle in chemistry and physics.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)14-7-5-13(6-8-14)17(19)21-16-11-9-15(20-4)10-12-16/h5-12H,1-4H3 |

InChI Key |

DZGZGHQMYJPPAO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 Methoxyphenyl 4 Tert Butylbenzoate

Targeted Esterification Strategies for 4-Methoxyphenyl (B3050149) 4-tert-butylbenzoate Synthesis

Direct esterification of 4-methoxyphenol and 4-tert-butylbenzoic acid or its activated derivatives remains a fundamental approach for the synthesis of 4-Methoxyphenyl 4-tert-butylbenzoate.

Optimization of Classical Esterification Protocols

Classical esterification methods, such as Fischer, Steglich, and Mitsunobu reactions, can be optimized for the synthesis of this compound.

Fischer-Speier Esterification: This method involves the direct reaction of 4-tert-butylbenzoic acid and 4-methoxyphenol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, an excess of one reactant (usually the more available and less expensive one) is used, and the water formed during the reaction is continuously removed, often through azeotropic distillation with a Dean-Stark apparatus.

Steglich Esterification: For milder reaction conditions, the Steglich esterification is a suitable choice. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature. The mild conditions make it compatible with a wider range of functional groups. nih.govresearchgate.net

Mitsunobu Reaction: The Mitsunobu reaction offers another mild alternative for the synthesis of this compound, proceeding with inversion of configuration if a chiral alcohol were used. This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction generally provides good to excellent yields for the esterification of phenols with benzoic acids. acs.org

Table 1: Comparison of Optimized Classical Esterification Protocols for Aryl Benzoate (B1203000) Synthesis

| Method | Reagents | Typical Solvent | Temperature | Advantages | Disadvantages | Analogous Yields |

| Fischer-Speier | 4-tert-butylbenzoic acid, 4-methoxyphenol, H₂SO₄ or p-TsOH | Toluene | Reflux | Inexpensive reagents | Harsh conditions, reversible | Moderate to high |

| Steglich | 4-tert-butylbenzoic acid, 4-methoxyphenol, DCC/EDC, DMAP | Dichloromethane | Room Temp. | Mild conditions, high yields | Stoichiometric byproducts | High to excellent |

| Mitsunobu | 4-tert-butylbenzoic acid, 4-methoxyphenol, PPh₃, DEAD/DIAD | Tetrahydrofuran | 0 °C to Room Temp. | Mild conditions, high yields | Stoichiometric byproducts | High to excellent |

Development of Catalytic Pathways for Aryl Benzoate Formation

Modern synthetic chemistry has seen a shift towards more sustainable and efficient catalytic methods. These approaches often offer higher atom economy and milder reaction conditions compared to classical methods.

Phosphine-based catalysts can mediate the transesterification of an existing ester with 4-methoxyphenol. For instance, methyl 4-tert-butylbenzoate could be reacted with 4-methoxyphenol in the presence of a suitable phosphine catalyst to yield the desired product and methanol. This method avoids the use of acidic or basic conditions and can be highly selective.

Transition metals, particularly palladium and nickel, are widely used to catalyze the formation of C-O bonds in aryl esters.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the carbonylative cross-coupling of an aryl halide (e.g., 4-iodoanisole) with an organometallic reagent derived from 4-tert-butylbenzene in the presence of carbon monoxide. nih.gov Alternatively, a carbonylative Suzuki-Miyaura coupling of 4-iodoanisole with 4-tert-butylphenylboronic acid could be employed. semanticscholar.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. A potential route involves the coupling of 4-methoxyphenol with 4-tert-butylbenzoyl chloride. Nickel catalysts are known to activate the C-O bond of phenolic derivatives, enabling their cross-coupling with various partners. nih.govresearchgate.net

Table 2: Overview of Catalytic Pathways for Aryl Benzoate Synthesis

| Catalytic Method | Precursors | Catalyst/Reagents | Typical Conditions | Advantages |

| Visible-Light CDC | 4-methoxyphenol, 4-tert-butylbenzaldehyde | Photocatalyst (e.g., Eosin Y) | Visible light, room temp. | Mild, metal-free |

| Phosphorus-Mediated | Methyl 4-tert-butylbenzoate, 4-methoxyphenol | Phosphine catalyst | Anhydrous, inert atm. | Neutral conditions |

| Palladium-Catalyzed | 4-iodoanisole, 4-tert-butylphenylboronic acid, CO | Pd catalyst, ligand, base | Elevated temp. | High efficiency, broad scope |

| Nickel-Catalyzed | 4-methoxyphenol, 4-tert-butylbenzoyl chloride | Ni catalyst, ligand, base | Anhydrous, inert atm. | Cost-effective, versatile |

Exploration of Novel Precursors and Synthetic Routes

Beyond the direct coupling of 4-methoxyphenol and 4-tert-butylbenzoic acid derivatives, alternative precursors can be explored. For instance, the target molecule could potentially be synthesized from 4-bromo-2-tert-butylphenol through a sequence of methoxylation and subsequent esterification. researchgate.net Another approach could involve the synthesis of a suitable benzophenone intermediate followed by a Baeyer-Villiger oxidation, although this is a less direct route. The continuous development of new synthetic methodologies offers an expanding toolbox for the preparation of this compound, with each method presenting its own set of advantages and challenges.

Utilization of 4-tert-Butylbenzoic Acid Derivatives

The synthesis of this compound can be achieved through several strategic pathways originating from 4-tert-butylbenzoic acid and its activated derivatives. The choice of method often depends on the desired yield, purity, and reaction conditions.

Direct Fischer-Speier Esterification: This classic method involves the reaction of 4-tert-butylbenzoic acid with 4-methoxyphenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant is typically used, or water is removed as it is formed, often by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com However, the direct esterification of phenols with carboxylic acids is known to be slow due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols. chemguide.co.uklibretexts.org

Acyl Chloride Route: A more efficient and irreversible method involves the conversion of 4-tert-butylbenzoic acid to its more reactive acyl chloride, 4-tert-butylbenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 4-tert-butylbenzoyl chloride readily reacts with 4-methoxyphenol, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. libretexts.orgchemguide.co.uk This method is generally faster and provides higher yields. The use of a catalyst like titanium oxide (TiO₂) under solvent-free conditions has also been reported for the acylation of phenols with acid chlorides. niscpr.res.in

Steglich Esterification: For a milder approach, the Steglich esterification offers an excellent alternative, particularly when dealing with sensitive substrates. organic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The reaction proceeds at room temperature and under neutral conditions, forming a stable dicyclohexylurea (DCU) byproduct from the hydration of DCC. organic-chemistry.orgwikipedia.org This method is effective for sterically hindered substrates and avoids the harsh acidic conditions of Fischer esterification. organic-chemistry.org

Investigation of 4-Methoxyphenol as an Alcohol Component

4-Methoxyphenol serves as the phenolic (alcohol) component in the synthesis of the target ester. Its reactivity is influenced by the electronic properties of the methoxy (B1213986) group and the aromatic ring. The lone pair of electrons on the oxygen of the hydroxyl group is delocalized into the benzene (B151609) ring, which reduces its nucleophilicity compared to aliphatic alcohols. khanacademy.org This inherent low reactivity makes direct acid-catalyzed esterification with 4-tert-butylbenzoic acid challenging. libretexts.orgchemguide.co.uk

To overcome this, the phenol can be converted to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide. The resulting sodium 4-methoxyphenoxide can then be reacted with a more reactive derivative of the carboxylic acid, such as 4-tert-butylbenzoyl chloride, in a Schotten-Baumann type reaction. chemguide.co.uk This approach significantly enhances the reaction rate and yield.

Mechanistic Probing of Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product formation. Various techniques are employed to elucidate the pathways of ester formation.

Kinetic and Thermodynamic Analysis of Ester Formation

The kinetics of the esterification of benzoic acid derivatives have been studied to understand the factors influencing the reaction rate. For a reaction like the Fischer esterification of 4-tert-butylbenzoic acid and 4-methoxyphenol, the reaction is typically first order with respect to the carboxylic acid and does not strongly depend on the concentration of the alcohol when the alcohol is used in excess as the solvent. dnu.dp.uaresearchgate.net

The rate of reaction is influenced by several factors:

Steric Hindrance: The bulky tert-butyl group on the benzoic acid derivative can sterically hinder the approach of the nucleophilic 4-methoxyphenol, potentially slowing the reaction compared to unsubstituted benzoic acid. organic-chemistry.org

Electronic Effects: The para-methoxy group on the phenol is an electron-donating group, which slightly increases the nucleophilicity of the hydroxyl oxygen. Conversely, the para-tert-butyl group on the benzoic acid is weakly electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack.

Catalyst Concentration: In acid-catalyzed reactions, the rate is directly proportional to the concentration of the acid catalyst.

Thermodynamically, esterification is a reversible and often slightly exothermic process. sparkl.me The equilibrium constant (Keq) determines the maximum achievable yield. To favor product formation, the equilibrium must be shifted, typically by removing water.

Table 1: Hypothetical Kinetic Data for the Esterification of 4-tert-Butylbenzoic Acid

| Catalyst | Temperature (°C) | Rate Constant (k) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|---|

| H₂SO₄ | 80 | 1.5 x 10⁻⁵ | 58.4 |

| p-TsOH | 100 | 3.2 x 10⁻⁵ | 55.2 |

| DCC/DMAP | 25 | 8.9 x 10⁻⁴ | N/A |

This data is representative and based on typical values for similar esterification reactions. dnu.dp.uaresearchgate.net

Isotopic Labeling Studies for Reaction Mechanism Delineation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of Fischer esterification, oxygen-18 (¹⁸O) labeling has been used to determine which oxygen atoms are involved in the bond-forming and bond-breaking steps. pearson.comlibretexts.org

For the synthesis of this compound, a key mechanistic question is whether the oxygen atom in the ester linkage comes from the 4-methoxyphenol or the 4-tert-butylbenzoic acid. This can be answered by an experiment where the 4-methoxyphenol is enriched with ¹⁸O.

The reaction would be carried out as follows:

Synthesize or procure 4-methoxyphenol with its hydroxyl oxygen labeled with ¹⁸O (4-methoxy-[¹⁸O]phenol).

React this labeled phenol with unlabeled 4-tert-butylbenzoic acid under standard Fischer esterification conditions (acid catalyst).

Isolate the products, this compound and water.

Analyze the isotopic composition of the ester and the water using mass spectrometry.

If the ¹⁸O label is found in the ester product and not in the water, it confirms that the C-O bond of the carboxylic acid is broken and the O-H bond of the phenol is broken. yale.edu This supports the accepted mechanism where the phenolic oxygen acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. libretexts.org

Computational Simulation of Transition States and Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), provides valuable insights into reaction mechanisms at the molecular level. pku.edu.cn For the formation of this compound, computational models can be used to:

Map the Potential Energy Surface: This allows for the identification of all intermediates and transition states along the reaction pathway.

Calculate Activation Energies: The energy barriers for each step of the proposed mechanism can be calculated, helping to identify the rate-determining step. nih.gov For instance, computational studies can compare the energy barriers of different catalytic cycles (e.g., acid-catalyzed vs. DCC/DMAP-mediated) to predict which method would be more efficient. researchgate.net

Visualize Molecular Geometries: The three-dimensional structures of reactants, intermediates, transition states, and products can be visualized. researchgate.net This can provide a clear picture of steric interactions, such as the influence of the tert-butyl group, and the electronic interactions that stabilize or destabilize certain structures.

These simulations can corroborate experimental findings from kinetic and isotopic labeling studies, providing a comprehensive understanding of the reaction mechanism. nih.gov

Derivatization and Functionalization Chemistry of this compound

Once synthesized, this compound can serve as a substrate for a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of novel derivatives.

Electrophilic Aromatic Substitution: The molecule contains two benzene rings, both of which can potentially undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation).

The 4-methoxyphenyl ring: The methoxy group is a strong activating, ortho-, para-directing group. The para position is blocked, so substitution would be expected to occur at the positions ortho to the methoxy group.

The 4-tert-butylbenzoyl ring: The ester carbonyl group is a deactivating, meta-directing group. reddit.com The tert-butyl group is a weakly activating, ortho-, para-directing group. The para position is blocked. The directing effects of these two groups are opposing, which could lead to a mixture of products or require specific reaction conditions to achieve selectivity.

Hydrolysis of the Ester Bond: The ester linkage can be cleaved through hydrolysis under either acidic or basic conditions to regenerate 4-tert-butylbenzoic acid and 4-methoxyphenol. libretexts.org Base-promoted hydrolysis (saponification) is irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack. libretexts.org

Reduction of the Ester: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would cleave the ester and reduce the carbonyl group, yielding 4-tert-butylbenzyl alcohol and 4-methoxyphenol. libretexts.org Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures could potentially reduce the ester to the corresponding aldehyde, 4-tert-butylbenzaldehyde. libretexts.org

Modification of Substituents: The existing tert-butyl and methoxy groups can also be targeted for chemical modification, although this may be more challenging without affecting the rest of the molecule. Derivatization of related benzoate esters has been explored to synthesize compounds with specific biological or material properties. google.commdpi.com

Selective Modification of Aromatic Moieties

The two aromatic rings of this compound present distinct electronic environments, allowing for selective chemical modifications. The methoxy-substituted phenyl ring is electron-rich and thus activated towards electrophilic aromatic substitution, while the tert-butyl-substituted ring is also activated, albeit to a slightly lesser extent.

Electrophilic Aromatic Substitution:

Selective functionalization can be achieved by carefully controlling reaction conditions. For instance, nitration or halogenation would be expected to occur preferentially on the more activated 4-methoxyphenyl ring. The directing effects of the substituents would guide the position of the incoming electrophile, primarily to the ortho positions relative to the activating groups.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Methoxy-2-nitrophenyl 4-tert-butylbenzoate |

| Bromination | Br₂/FeBr₃ | 2-Bromo-4-methoxyphenyl 4-tert-butylbenzoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Methoxy-2-acylphenyl 4-tert-butylbenzoate |

This table presents expected outcomes based on established principles of electrophilic aromatic substitution.

Mechanistically, the reaction proceeds through the formation of a sigma complex (arenium ion), the stability of which is enhanced by the electron-donating methoxy and tert-butyl groups. The regioselectivity is dictated by the resonance stabilization of the intermediate carbocation.

Transformations Involving the Ester Linkage

The ester linkage is a key functional group that can be manipulated to yield different compounds.

Hydrolysis:

The ester can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 4-tert-butylbenzoic acid. This fundamental transformation allows for the recovery of the constituent alcohol and carboxylic acid.

Transesterification:

By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the 4-methoxyphenyl group can be exchanged. This method is useful for creating a library of related esters.

| Reactant Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ | Ethyl 4-tert-butylbenzoate |

| Propanol | NaOPr | Propyl 4-tert-butylbenzoate |

This table illustrates potential transesterification reactions.

Reduction:

The ester can be reduced to the corresponding alcohols. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the carbonyl group, yielding 4-methoxyphenol and (4-tert-butylphenyl)methanol.

Stereoselective and Regioselective Synthetic Approaches

While the parent molecule is achiral, the introduction of substituents through the aforementioned modification strategies can create chiral centers or result in different regioisomers.

Regioselective Synthesis:

The synthesis of substituted analogs of this compound can be designed to be highly regioselective. For example, starting with pre-functionalized precursors, such as 2-bromo-4-methoxyphenol or 3-nitro-4-tert-butylbenzoic acid, ensures that the esterification reaction yields a single, well-defined regioisomer.

The Yamaguchi esterification is an example of a method that could be employed for the synthesis of sterically hindered esters, which might be relevant for certain substituted derivatives. This method uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid. neliti.com

Stereoselective Synthesis:

If a chiral center is introduced, for instance by Friedel-Crafts acylation with a chiral acyl group, the resulting product could be a racemic mixture. Stereoselective synthesis would require the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For example, a Noyori-type asymmetric hydrogenation of a ketone introduced onto one of the aromatic rings could yield an enantiomerically enriched alcohol. While direct research on stereoselective syntheses for this specific molecule is not prominent, principles from asymmetric catalysis could be readily applied.

Comprehensive Spectroscopic and Structural Characterization of 4 Methoxyphenyl 4 Tert Butylbenzoate

Advanced Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental to confirming the covalent framework of 4-Methoxyphenyl (B3050149) 4-tert-butylbenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon environments, High-Resolution Mass Spectrometry (HRMS) provides an exact molecular weight, and Infrared (IR) spectroscopy identifies the key functional groups present.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The predicted spectra for 4-Methoxyphenyl 4-tert-butylbenzoate are based on the well-understood chemical shifts of its constituent moieties: the 4-tert-butylbenzoyl group and the 4-methoxyphenyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region should display two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene (B151609) rings.

A singlet integrating to nine protons is predicted for the magnetically equivalent methyl protons of the tert-butyl group.

A singlet integrating to three protons corresponds to the methoxy (B1213986) group's protons.

Two doublets in the aromatic region, each integrating to two protons, are expected for the 4-tert-butylbenzoyl ring.

Two additional doublets in the aromatic region, each integrating to two protons, will represent the 4-methoxyphenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | Doublet (d) | 2H | Aromatic Protons (ortho to C=O) |

| ~7.5 | Doublet (d) | 2H | Aromatic Protons (meta to C=O) |

| ~7.1 | Doublet (d) | 2H | Aromatic Protons (ortho to Ester Oxygen) |

| ~6.9 | Doublet (d) | 2H | Aromatic Protons (meta to Ester Oxygen) |

| ~3.8 | Singlet (s) | 3H | Methoxy Protons (-OCH₃) |

| ~1.35 | Singlet (s) | 9H | tert-Butyl Protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. Based on data from analogues like methyl 4-tert-butylbenzoate and 4-methoxyphenyl derivatives, the following chemical shifts are anticipated. chemicalbook.comsigmaaldrich.comchemicalbook.com

The carbonyl carbon of the ester group is expected to appear significantly downfield.

Signals for the quaternary carbons of the aromatic rings and the tert-butyl group will be visible.

Four distinct signals are predicted for the aromatic CH carbons of the 4-tert-butylbenzoyl ring and four for the 4-methoxyphenyl ring.

The aliphatic region will contain signals for the methoxy carbon and the methyl carbons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | Ester Carbonyl (C=O) |

| ~157 | Aromatic C-O (Methoxy) |

| ~157 | Aromatic C-C(CH₃)₃ |

| ~144 | Aromatic C-O (Ester) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~126 | Aromatic C-C=O |

| ~125.5 | Aromatic CH (meta to C=O) |

| ~122 | Aromatic CH (ortho to Ester Oxygen) |

| ~115 | Aromatic CH (meta to Ester Oxygen) |

| ~55.5 | Methoxy Carbon (-OCH₃) |

| ~35 | tert-Butyl Quaternary Carbon (-C(CH₃)₃) |

| ~31 | tert-Butyl Methyl Carbons (-C(CH₃)₃) |

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₈H₂₀O₃.

The theoretical monoisotopic mass can be calculated as follows:

(18 x 12.000000) + (20 x 1.007825) + (3 x 15.994915) = 284.141245 Da

An experimental HRMS analysis (e.g., via HREI-MS or ESI-TOF) is expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically < 5 ppm), confirming the molecular formula. The fragmentation pattern would likely show characteristic losses, such as the loss of a tert-butyl radical (M-57) or cleavage of the ester bond to yield fragments corresponding to the 4-tert-butylbenzoyl cation (m/z 161) and the 4-methoxyphenoxy radical.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is predicted to show several characteristic absorption bands. nist.govnih.govchemicalbook.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2970-2870 | C-H Stretch | Aliphatic C-H (tert-butyl, methoxy) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Rings |

| 1270-1200 | C-O Stretch | Aryl-Alkyl Ether & Aryl Ester |

| 1180-1100 | C-O Stretch | Aryl Ester |

The most prominent feature is expected to be a strong absorption band around 1735 cm⁻¹ due to the stretching vibration of the ester carbonyl (C=O) group. Additionally, strong bands corresponding to the C-O stretching of the ester and ether linkages would be visible in the fingerprint region (1300-1100 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1600-1500 cm⁻¹ region, while C-H stretching from both the aromatic rings and the aliphatic groups would be observed above 2850 cm⁻¹.

X-ray Crystallography and Crystal Engineering Studies

While spectroscopic methods define the covalent structure of a single molecule, X-ray crystallography reveals the precise three-dimensional arrangement of molecules in the solid state, including conformational details and the nature of intermolecular forces that govern the crystal packing.

A single-crystal X-ray diffraction study would provide the definitive solid-state structure of this compound. Although a specific structure for this compound is not publicly deposited in the Cambridge Structural Database (CSD), analysis of similar aryl benzoates allows for predictions of its key structural features. researchgate.net

Crystal engineering focuses on understanding and predicting how molecules assemble in a crystal. The molecular structure of this compound lacks strong, classical hydrogen bond donors like O-H or N-H groups. Therefore, its crystal packing is not expected to be dominated by strong hydrogen bonds.

Instead, the supramolecular assembly will likely be directed by a combination of weaker intermolecular interactions:

C-H···O Interactions: Weak hydrogen bonds between the aromatic or alkyl C-H groups (donors) and the oxygen atoms of the ester and ether functionalities (acceptors) are highly probable. These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice.

π-π Stacking: The presence of two phenyl rings facilitates potential π-π stacking interactions. These can occur in either a face-to-face or an offset (displaced) arrangement, contributing to the cohesive energy of the crystal.

The interplay of these weaker forces dictates the final crystal packing motif, influencing physical properties such as melting point and density.

Polymorphism and Co-crystallization Investigations

Currently, there are no published studies that have identified or characterized any polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for any solid-state compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability, which are crucial for various applications.

A systematic investigation into the polymorphism of this compound would be required to understand its solid-state landscape. Such a study would typically involve crystallization experiments under a wide range of conditions, including different solvents, temperatures, and cooling rates. The resulting crystalline forms would then be analyzed using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize any polymorphs.

Similarly, there is no available literature on the co-crystallization of this compound. Co-crystallization involves combining a target molecule with a co-former to create a new crystalline solid with potentially enhanced properties. This technique is often employed to improve solubility, stability, or other physicochemical characteristics. Identifying suitable co-formers for this compound would require screening a library of potential candidates and subsequent co-crystallization trials.

Table 1: Hypothetical Polymorphism and Co-crystallization Research Plan

| Research Area | Proposed Experimental Approach | Analytical Techniques | Desired Outcome |

| Polymorphism Screening | Crystallization from various solvents (e.g., ethanol, acetone, toluene) at different temperatures and evaporation rates. Grinding and slurry experiments. | Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), Differential Scanning calorimetry (DSC), Thermogravimetric Analysis (TGA), Infrared (IR) and Raman Spectroscopy. | Identification and structural characterization of any existing polymorphs. Determination of their thermodynamic relationships. |

| Co-crystal Screening | Liquid-assisted grinding, reaction crystallization, and solution-based methods with a range of pharmaceutically acceptable co-formers. | PXRD, DSC, TGA, IR, and Raman Spectroscopy. | Discovery of novel co-crystals with modified physicochemical properties. |

Solid-State Reactivity and Photochemistry in Crystalline Forms

The solid-state reactivity and photochemistry of this compound in its crystalline forms have not been documented. The arrangement of molecules in a crystal lattice can significantly influence their reactivity, sometimes leading to different products compared to reactions in solution.

Given the presence of chromophoric groups (the methoxyphenyl and benzoate (B1203000) moieties), it is plausible that this compound could exhibit photochemical reactivity upon exposure to UV or visible light. Potential photochemical pathways could include photo-Fries rearrangement, decarboxylation, or other light-induced transformations. However, without experimental data, any discussion of its photochemical behavior remains speculative.

A thorough investigation would involve irradiating crystalline samples of this compound with light of various wavelengths and monitoring for any chemical changes using spectroscopic and chromatographic techniques. The solid-state reactivity could also be explored by subjecting the crystals to thermal stress or exposure to reactive gases.

Table 2: Proposed Investigation of Solid-State Reactivity and Photochemistry

| Investigation Type | Experimental Conditions | Analytical Methods | Potential Research Questions |

| Photostability Study | Irradiation of crystalline samples with a controlled light source (e.g., UV lamp, solar simulator). | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), UV-Vis Spectroscopy, IR Spectroscopy, NMR Spectroscopy. | Does the compound degrade upon light exposure? What are the degradation products? What is the quantum yield of the photoreaction? |

| Thermal Stability Study | Heating crystalline samples to various temperatures below and near the melting point. | DSC, TGA, Hot-Stage Microscopy, HPLC-MS. | At what temperature does thermal decomposition occur? What are the decomposition products? |

| Solid-Gas Reactivity | Exposure of crystals to reactive gases (e.g., ozone, nitrogen oxides). | IR Spectroscopy, Raman Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS). | Does the compound react with atmospheric gases in the solid state? |

Theoretical and Computational Investigations of 4 Methoxyphenyl 4 Tert Butylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Conformational Preferences

No specific DFT studies on the conformational preferences of 4-Methoxyphenyl (B3050149) 4-tert-butylbenzoate were identified in the available literature. Such studies would typically involve the calculation of the potential energy surface of the molecule to identify its most stable three-dimensional structures.

Analysis of Frontier Molecular Orbitals and Electron Density Distribution

A detailed analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the electron density distribution for 4-Methoxyphenyl 4-tert-butylbenzoate has not been reported in the scientific literature. This type of analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Conformational Dynamics and Rotational Barriers

No molecular dynamics simulations focused on the conformational dynamics and rotational barriers of this compound have been published. These simulations would provide valuable insights into the molecule's flexibility and the energy required for rotations around its chemical bonds.

Solvent Effects on Molecular Conformation and Reactivity

There is no available research on the influence of different solvents on the conformation and reactivity of this compound. Computational studies of this nature are important for understanding how a molecule behaves in different chemical environments. primescholars.com

The requested in-depth article on the theoretical and computational investigations of this compound cannot be generated due to the lack of specific research on this compound in the public domain. The outlined sections require detailed data from studies that have not yet been published or made publicly available.

In Silico Modeling for Structure-Function Relationship Predictions

In silico modeling, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, is instrumental in predicting the structure-function relationships of molecules like this compound. These computational approaches allow for the detailed examination of molecular geometry, electronic properties, and conformational possibilities, which are fundamental to understanding its behavior.

The three-dimensional structure of this compound is primarily defined by the rotational freedom around the ester linkage. Computational studies on the parent molecule, phenyl benzoate (B1203000), have shown that the molecule is not planar. nih.govnih.govresearchgate.net The two phenyl rings are twisted with respect to the plane of the ester group. This twisting is described by two key dihedral angles: the C-C-O-C angle between the benzoate ring and the ester oxygen, and the C-O-C-C angle between the phenoxy group and the ester linkage.

Below is a table of representative calculated geometric parameters for phenyl benzoate, which can serve as a baseline for understanding the geometry of this compound.

| Parameter | Phenyl Benzoate (Calculated) |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-O (ester) | ~1.36 |

| O-C (phenyl) | ~1.41 |

| Dihedral Angles (°) | |

| C-C-O-C | ~150-160 |

| C-O-C-C | ~50-60 |

| Note: These are approximate values from DFT calculations on phenyl benzoate and may vary slightly for the title compound. |

The electronic properties of this compound are critical for its function and can be described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

The 4-methoxy group on the phenyl ring is a strong electron-donating group, which would be expected to raise the energy of the HOMO, primarily localized on the 4-methoxyphenyl ring. Conversely, the 4-tert-butyl group is a weak electron-donating group. The benzoyl group is electron-withdrawing, which will lower the energy of the LUMO, likely localized on the 4-tert-butylbenzoyl moiety. These substituent effects would likely result in a smaller HOMO-LUMO gap compared to unsubstituted phenyl benzoate, suggesting a potentially higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. The MEP visualizes the charge distribution on the molecule's surface. For this compound, the most negative potential (red regions) would be expected around the carbonyl oxygen, indicating a site for electrophilic attack. The positive potential (blue regions) would likely be distributed over the aromatic protons.

The following table summarizes the expected effects of the substituents on the electronic properties of the molecule.

| Property | Influence of 4-Methoxy Group | Influence of 4-tert-Butyl Group | Expected Localization in this compound |

| HOMO | Raises energy (electron-donating) | Weakly raises energy (electron-donating) | Primarily on the 4-methoxyphenyl ring |

| LUMO | Minor effect | Minor effect | Primarily on the 4-tert-butylbenzoyl moiety |

| HOMO-LUMO Gap | Decreases | Minor effect | Likely smaller than in phenyl benzoate |

| Molecular Electrostatic Potential | Increases negative potential on its ring | Minor effect | Negative potential on carbonyl oxygen; positive on aromatic hydrogens |

These in silico predictions, based on established computational studies of related molecules, provide a robust framework for understanding the structure-function relationship of this compound. bjmu.edu.cnresearchgate.net Experimental validation through techniques like X-ray crystallography and spectroscopy would be necessary to confirm these theoretical insights.

Exploration of Advanced Applications and Materials Science Contributions of 4 Methoxyphenyl 4 Tert Butylbenzoate

Utilization in Polymer Chemistry and Advanced Materials

While direct studies on the use of 4-Methoxyphenyl (B3050149) 4-tert-butylbenzoate in polymer chemistry are not extensively documented, its structural motifs suggest potential roles as both a monomer for polymer synthesis and a modifier for polymer properties. These potential applications are largely inferred from the behavior of similar aromatic esters in polymer science.

Monomer for Polymer Synthesis

Aromatic esters are foundational components in the synthesis of various polymers, most notably polyesters. Through processes like polycondensation, these monomers can be linked to form long polymer chains. While there is no specific documentation on the homopolymerization of 4-Methoxyphenyl 4-tert-butylbenzoate, its ester functionality allows for its potential incorporation into copolyesters. researchgate.net The synthesis of polyesters typically involves the reaction of a dicarboxylic acid (or its derivative) with a diol. In a hypothetical scenario, the ester bond in this compound could be cleaved to yield 4-methoxyphenol and 4-tert-butylbenzoic acid, which could then be utilized in polymerization reactions.

The structural characteristics of this compound, such as its rigidity and the presence of bulky tert-butyl and methoxy (B1213986) groups, would likely influence the properties of any resulting polymer. These groups could impact the polymer's thermal stability, solubility, and mechanical properties. For instance, the incorporation of such aromatic structures can lead to polymers with high glass transition temperatures and thermal stability. maastrichtuniversity.nl

Modifiers for Polymer Properties

Beyond serving as a primary monomer, this compound could potentially be employed as an additive to modify the properties of existing polymers. Its aromatic nature and molecular structure are similar to compounds used as plasticizers, stabilizers, or processing aids.

Investigation of Liquid Crystalline Behavior and Mesophase Properties

The molecular structure of this compound, characterized by a rigid core of two phenyl rings linked by an ester group and terminal methoxy and tert-butyl groups, is conducive to the formation of liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. differencebetween.com

Design and Synthesis of Liquid Crystalline Derivatives

The synthesis of liquid crystalline materials often involves the strategic combination of rigid and flexible molecular components. The this compound structure can be systematically modified to design new liquid crystal derivatives. For example, altering the length of the alkyl chain in the methoxy group or replacing the tert-butyl group with other substituents can significantly influence the mesomorphic properties. benthamscience.com The synthesis of such derivatives often involves esterification reactions between substituted phenols and benzoic acids. differencebetween.comnih.gov

Research on similar 4,4'-alkyl/alkoxyphenylbenzoates has shown that the type and length of the terminal groups are critical in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. cansa.org.za

Characterization of Thermotropic and Lyotropic Phases

Liquid crystals are broadly classified as thermotropic or lyotropic. Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals show phase transitions based on both temperature and concentration in a solvent. differencebetween.comnih.gov Derivatives of 4-alkoxyphenyl benzoates are known to exhibit thermotropic behavior, forming mesophases upon heating. maastrichtuniversity.nl The characterization of these phases is typically carried out using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). benthamscience.com

The specific mesophases formed by derivatives of this compound would depend on the molecular packing and intermolecular interactions. The presence of the ester linkage and the aromatic rings promotes anisotropic packing, which is a prerequisite for liquid crystallinity.

| Parameter | Description |

| Mesophase | A state of matter intermediate between liquid and solid, characteristic of liquid crystals. |

| Thermotropic | Liquid crystal behavior that is dependent on temperature. |

| Lyotropic | Liquid crystal behavior that is dependent on both temperature and concentration in a solvent. |

| Nematic Phase | A liquid crystal phase where the molecules have long-range orientational order but no long-range positional order. |

| Smectic Phase | A liquid crystal phase where the molecules have both orientational order and some degree of positional order, often forming layers. |

Photochemical Stability and Performance in UV-Absorbing Systems

The photochemical stability of this compound is of significant interest, particularly in the context of its potential use in UV-absorbing systems. Its structural similarity to the well-known UVA absorber, 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone), provides a basis for understanding its potential performance and degradation pathways. nih.govdntb.gov.ua

Upon exposure to UV radiation, organic molecules can undergo various photochemical reactions, including photoisomerization and photodegradation. For avobenzone, a key mechanism of instability is the photoisomerization from the enol to the keto form, which can lead to a loss of UV absorption efficacy. cansa.org.za This process can be followed by photodegradation into smaller molecules. nih.gov Given the structural parallels, it is plausible that this compound could exhibit similar photochemical behavior.

Photodegradation Pathways and Mechanisms

The photochemical behavior of aryl benzoates like this compound is complex, with several potential degradation pathways that can occur upon absorption of UV radiation. While specific studies on this exact molecule are not extensively detailed in publicly available literature, its degradation can be inferred from the well-established photochemical reactions of related aromatic esters. The primary mechanisms involved are the Photo-Fries rearrangement and Norrish-type reactions, which lead to the cleavage and rearrangement of the molecule, ultimately diminishing its UV-absorbing capabilities.

Photo-Fries Rearrangement: This is a characteristic reaction of phenolic esters when exposed to UV light. wikipedia.org The reaction involves the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical. These radicals are held in close proximity by the solvent cage and can recombine in several ways. The primary outcome of the Photo-Fries rearrangement is the migration of the acyl group to the ortho or para position of the phenol ring, yielding hydroxyaryl ketone derivatives. wikipedia.orgsigmaaldrich.com For this compound, this would result in the formation of 2-hydroxy-5-methoxy-4'-tert-butylbenzophenone and 4-hydroxy-3-methoxy-4'-tert-butylbenzophenone. This rearrangement is often inefficient and can be accompanied by other side reactions. wikipedia.org

Norrish Type Reactions: These are fundamental photochemical reactions of ketones and aldehydes, but the principles can be extended to esters. wikipedia.org

Norrish Type I Reaction: This involves the alpha-cleavage of the bond adjacent to the carbonyl group, which in the case of an ester would be the cleavage of the ester bond itself, similar to the initial step of the Photo-Fries rearrangement. This generates an acyl radical and a phenoxy radical. youtube.com These highly reactive radical species can then undergo a variety of secondary reactions, including decarbonylation of the acyl radical to form a tert-butylphenyl radical and carbon monoxide. The radicals can also abstract hydrogen atoms from the surrounding medium or other molecules, leading to a cascade of degradation products. scispace.com

Norrish Type II Reaction: This reaction pathway involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.orgrsc.org Subsequent cleavage of this biradical results in the formation of an enol and an alkene. While more common in ketones with flexible alkyl chains, the specific structure of this compound does not readily lend itself to a classical Norrish Type II pathway due to the rigidity of the aromatic rings.

The photolysis of aryl esters can lead to a variety of degradation products, reducing the efficacy of the UV absorber over time. acs.org The specific pathway that dominates depends on factors such as the solvent, the presence of oxygen, and the wavelength of the incident light.

Comparative Analysis with Related UV Absorbers

The performance of this compound as a UV absorber can be better understood by comparing it to other widely used UV filters, such as avobenzone and octocrylene. Each of these compounds belongs to a different chemical class and exhibits distinct properties in terms of its UV absorption spectrum, photostability, and mechanism of action.

Avobenzone (Butyl Methoxydibenzoylmethane): Avobenzone is a dibenzoylmethane derivative and is one of the few organic UV filters that provides broad-spectrum UVA protection, with a maximum absorption at around 357 nm. nih.gov However, its major drawback is its significant photoinstability. researchgate.net Upon exposure to UV radiation, avobenzone can undergo keto-enol tautomerization followed by photodegradation, leading to a rapid loss of its protective capabilities. nih.gov In contrast, benzoate (B1203000) esters like this compound, while generally having a lower UVA absorbance, tend to exhibit greater inherent photostability. The degradation of avobenzone can also be accelerated in the presence of certain UVB filters, necessitating complex stabilization strategies in sunscreen formulations. cansa.org.za

Octocrylene: Octocrylene is a cinnamate derivative that primarily absorbs in the UVB and short-wave UVA range. A key feature of octocrylene is its ability to photostabilize other UV absorbers, most notably avobenzone. cansa.org.za It can act as a triplet state quencher, accepting energy from the excited avobenzone molecule and dissipating it harmlessly. While this compound is a primary UV absorber, octocrylene often serves a dual role as both an absorber and a stabilizer.

Comparative Summary:

| Feature | This compound | Avobenzone | Octocrylene |

| Chemical Class | Benzoate Ester | Dibenzoylmethane | Cinnamate |

| Primary UV Absorption | UVB/UVA II | UVA I | UVB/UVA II |

| Photostability | Generally considered more stable than avobenzone. | Prone to significant photodegradation. researchgate.net | Relatively photostable; used to stabilize other filters. cansa.org.za |

| Mechanism of Action | UV absorption | UV absorption | UV absorption and photostabilization (quenching). |

In essence, while avobenzone offers superior initial UVA protection, its instability is a significant formulation challenge. This compound provides a more photostable alternative, though its absorption profile may not be as broad in the UVA range. Octocrylene's primary value often lies in its synergistic and stabilizing effects in combination with other UV filters.

Role as Synthetic Intermediates and Building Blocks

While the predominant application of this compound is as a UV absorber in various materials, its chemical structure suggests potential, though less documented, applications as a synthetic intermediate in organic chemistry. The ester linkage and the two substituted aromatic rings provide reactive sites that could be exploited in the synthesis of more complex molecules.

Precursor in the Synthesis of Complex Organic Molecules

The ester functionality of this compound can be a starting point for various transformations. For instance, the Fries rearrangement, which is a photodegradation pathway, can also be employed synthetically using Lewis acid catalysts to produce hydroxybenzophenone derivatives. sigmaaldrich.comorganic-chemistry.org These resulting structures are valuable scaffolds in medicinal chemistry and materials science.

Furthermore, the synthesis of a related compound, 1-(4-methoxyphenyl)vinyl 4-tert-butylbenzoate, which is described as a "pre-avobenzone," highlights the utility of the 4-tert-butylbenzoyl moiety in constructing larger, more complex UV absorbers. rsc.org This suggests that this compound could potentially be modified to create novel UV filtering compounds with tailored properties.

Applications in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, the two aromatic rings of this compound offer platforms for further functionalization. Electrophilic aromatic substitution reactions could be directed to specific positions on either the methoxyphenyl or the tert-butylphenyl ring, depending on the reaction conditions. The ester group could also be cleaved to unmask a phenol (4-methoxyphenol) and a carboxylic acid (4-tert-butylbenzoic acid), which are themselves versatile building blocks in organic synthesis.

However, it is important to note that the use of this compound as a synthetic intermediate is not widely reported in the scientific literature. Its primary role remains firmly in the realm of materials science as a UV protective agent. The potential synthetic applications are largely theoretical at this stage and represent an area for future research and development.

Future Research Directions and Interdisciplinary Prospects for 4 Methoxyphenyl 4 Tert Butylbenzoate Research

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for esters like 4-Methoxyphenyl (B3050149) 4-tert-butylbenzoate often rely on stoichiometric reagents and harsh conditions, leading to significant waste generation. Future research will prioritize the development of environmentally benign alternatives that align with the principles of green chemistry.

Key areas of investigation will include:

Biocatalysis: The use of enzymes, particularly lipases, presents a highly attractive green alternative for ester synthesis. nih.govresearchgate.netscielo.br Lipases can catalyze esterification under mild conditions, often with high selectivity, reducing the need for protecting groups and minimizing side reactions. nih.gov Future studies could focus on identifying or engineering robust lipases that are highly efficient for the specific substrates, 4-methoxyphenol and 4-tert-butylbenzoic acid. Immobilization of these enzymes on solid supports could further enhance their reusability and stability, making the process more economically viable for industrial applications. mdpi.com

Microwave-Assisted and Flow Chemistry Synthesis: Microwave-assisted organic synthesis (MAOS) offers the potential for significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. wjpmr.com Continuous flow chemistry provides advantages in terms of safety, scalability, and process control. riken.jpmdpi.comacs.orgacs.org Future work could involve optimizing these technologies for the synthesis of 4-Methoxyphenyl 4-tert-butylbenzoate, potentially leading to more efficient and sustainable manufacturing processes. mdpi.com

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis (Lipases) | Mild reaction conditions, high selectivity, reduced byproducts, biodegradable catalyst. nih.govresearchgate.net | Screening and engineering of specific lipases, optimization of immobilization techniques. |

| Green Solvents/Catalysts | Reduced environmental impact, easier product separation, catalyst reusability. nih.govresearchgate.netriken.jp | Development of effective solid acid catalysts, exploration of bio-based solvents. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. wjpmr.com | Optimization of reaction parameters (temperature, time, power). |

| Flow Chemistry | Improved safety and control, easy scalability, potential for automation. riken.jpmdpi.com | Design and optimization of continuous flow reactors for esterification. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of the reaction progress are expected to play a pivotal role in future research.

Promising spectroscopic probes include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly within the reaction vessel. mt.commt.comresearchgate.netnih.gov This provides invaluable data for kinetic modeling and mechanism elucidation, enabling precise control over the reaction endpoint and impurity profiles. mt.com

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction monitoring, offering complementary information to FTIR. oxinst.comspectroscopyonline.comanton-paar.commt.com It is particularly well-suited for analyzing reactions in aqueous media and can provide insights into changes in molecular vibrations as the ester is formed. oxinst.com Recent advancements in stimulated Raman spectroscopy (SRS) offer the potential for even higher sensitivity and time resolution. acs.org

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can also be employed for online monitoring of esterification reactions, providing a non-destructive method to track the conversion of reactants to products. rsc.org

The data obtained from these advanced spectroscopic methods will facilitate the development of more robust and efficient synthetic processes for this compound.

| Spectroscopic Probe | Information Provided | Potential Application in Synthesis |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mt.commt.com | Kinetic analysis, mechanism elucidation, endpoint determination. |

| Raman Spectroscopy | Molecular fingerprint information, changes in chemical bonds. oxinst.comanton-paar.commt.com | Monitoring reaction progress, particularly in aqueous or complex media. |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of major components in the reaction mixture. rsc.org | Process control and optimization. |

Integration into Smart Materials and Responsive Systems

The molecular structure of this compound, featuring a rigid aromatic core with flexible end groups, suggests its potential as a building block for advanced materials. A significant future research direction will be its incorporation into "smart" materials that exhibit responsive behavior to external stimuli.

Liquid Crystals: The biphenyl-like structure is a common motif in liquid crystalline materials. rsc.orggoogle.com Future research could explore the liquid crystalline properties of this compound itself or its derivatives. By modifying the molecular structure, it may be possible to design new liquid crystals with specific phase transition temperatures and electro-optical properties for applications in displays and sensors.

Photoresponsive Materials: The benzoate (B1203000) moiety can be involved in photochemical reactions. rsc.orguni-regensburg.de Investigating the photochemical behavior of this compound could lead to the development of photoresponsive materials. For instance, it could be incorporated into polymers or gels that change their shape, color, or other properties upon exposure to light of a specific wavelength.

Thermochromic Systems: The thermal properties of materials containing this compound could be explored for thermochromic applications. This would involve designing systems where the color changes reversibly with temperature, potentially due to alterations in molecular aggregation or conformation.

Exploration of New Catalytic Transformations

Beyond its synthesis, this compound can serve as a substrate for a variety of catalytic transformations to generate new and potentially valuable molecules.

Future research in this area could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The aryl rings in the molecule are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.netmdpi.combenthamscience.comlibretexts.org These reactions would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of derivatives with potentially interesting biological or material properties.

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for modifying organic molecules without the need for pre-functionalization. researchgate.netnih.govnih.govacs.orgacs.org Research could target the selective functionalization of the C-H bonds on the aromatic rings of this compound to introduce new functional groups and build molecular complexity in a more atom-economical manner.

Photocatalytic Transformations: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. sciencedaily.com Investigating the photocatalytic reduction or functionalization of the ester group or the aromatic rings could open up new synthetic pathways that are not accessible through traditional thermal methods. sciencedaily.com

| Catalytic Transformation | Potential Products | Research Goal |

| Palladium-Catalyzed Cross-Coupling | Biaryl derivatives, arylamines, substituted styrenes. researchgate.netlibretexts.org | Synthesis of novel compounds for medicinal chemistry or materials science. |

| C-H Activation/Functionalization | Directly functionalized aromatic derivatives. researchgate.netnih.govacs.org | Development of atom-economical synthetic routes to complex molecules. |

| Photocatalytic Reactions | Reduced alcohols, functionalized derivatives. sciencedaily.com | Exploration of novel, light-driven synthetic methodologies. |

Synergistic Research with Computational Chemistry and Artificial Intelligence in Molecular Design

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. For this compound, these tools can accelerate the discovery and optimization of its properties and applications.

Computational Modeling of Properties: Density Functional Theory (DFT) and other computational methods can be used to predict and understand the electronic, spectroscopic, and material properties of this compound and its derivatives. This can guide experimental efforts by pre-screening candidates for specific applications, such as liquid crystals or photoresponsive materials.

AI-Driven Discovery of New Molecules: Machine learning algorithms can be trained on existing chemical data to predict the properties of novel molecules. This approach can be used to design new derivatives of this compound with enhanced properties. For example, AI could be used to predict the liquid crystalline behavior or catalytic activity of hypothetical new compounds, prioritizing the most promising candidates for synthesis.

Reaction Optimization and Prediction: AI can also be applied to optimize reaction conditions for the synthesis of this compound, leading to higher yields and fewer byproducts. By analyzing large datasets of chemical reactions, machine learning models can predict the outcome of a reaction under different conditions, saving time and resources in the laboratory.

The synergy between experimental work and these in silico approaches will undoubtedly accelerate the pace of discovery and innovation in the research of this compound and related compounds.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Methoxyphenyl 4-tert-butylbenzoate, and how can purity be maximized?

Answer:

The synthesis typically involves esterification between 4-tert-butylbenzoic acid and 4-methoxyphenol. Key steps include:

- Acid activation : Use thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., DCC) to convert 4-tert-butylbenzoic acid to its acyl chloride or active ester intermediate .

- Esterification : React the activated acid with 4-methoxyphenol in anhydrous conditions, employing a base (e.g., pyridine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Gas chromatography (GC) with non-polar columns (e.g., DB-5) can confirm purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.